1-(5-Amino-1-benzofuran-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-amino-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXZAKMQIFBWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 5 Amino 1 Benzofuran 2 Yl Ethanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. For 1-(5-Amino-1-benzofuran-2-yl)ethanone, the spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring system, the protons of the amino group, and the methyl protons of the acetyl group.
In derivatives of 2-acetylbenzofuran (B162037), the methyl protons of the acetyl group typically appear as a sharp singlet in the upfield region of the spectrum. mdpi.com The protons on the benzofuran ring system would exhibit characteristic splitting patterns (e.g., doublets, triplets, and multiplets) depending on their substitution and coupling with neighboring protons. For instance, in a (E)-N'-(1-(benzofuran-2-yl)ethylidene) derivative, aromatic protons were observed in the range of 7.25-7.68 ppm, with a distinct singlet for the furan (B31954) ring proton at 7.45 ppm. mdpi.com The amino group protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for a Substituted Benzofuran Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Methyl (acetyl) | 2.42 | s |
| Aromatic | 7.25-7.68 | m |
| Furan Proton | 7.45 | s |
| NH | 10.71 | s (exch.) |
Data is for (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and serves as an illustrative example. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-200 ppm for related ketones. mdpi.com The carbons of the benzofuran ring would appear in the aromatic region (approximately 100-160 ppm). The chemical shift of the carbon atom attached to the amino group would be influenced by the electron-donating nature of the nitrogen. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Data for a Substituted Benzofuran Derivative
| Carbon Type | Chemical Shift (δ, ppm) |
| Methyl (acetyl) | 14.7, 18.6 |
| Methoxy | 60.9 |
| Aromatic/Furan | 113.6, 116.7, 120.1, 127.1, 131.3, 132.2, 133.3, 142.4, 143.2, 150.5, 154.8, 158.7 |
| C=N | 160.0 |
| C=O | 162.4, 165.5 |
Data is for (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and serves as an illustrative example. mdpi.com
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for confirming the connectivity of the protons within the aromatic ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the acetyl group to the benzofuran ring.
The application of these techniques is crucial for the structural elucidation of complex heterocyclic systems like benzofuran derivatives. prepchem.com
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of a molecule by distinguishing between ions with the same nominal mass but different elemental compositions. For this compound (C₁₀H₉NO₂), HRMS would be used to confirm this exact elemental composition by matching the experimentally measured accurate mass to the calculated theoretical mass. This technique is routinely used to confirm the identity of newly synthesized benzofuran derivatives. researchgate.netnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI-MS would be used to confirm the molecular weight of this compound (MW = 175.18 g/mol ). The observation of an ion at an m/z corresponding to [M+H]⁺ (176.19) would provide strong evidence for the molecular weight of the compound. ESI-MS is a standard method for the characterization of benzofuran derivatives. nih.govresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are indispensable tools for elucidating the structural and electronic properties of novel compounds. For this compound and its derivatives, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy provide critical insights into their molecular vibrations, electronic transitions, and photoluminescent behavior.
Vibrational Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, offering a characteristic fingerprint based on its functional groups. The analysis of this compound reveals distinct absorption bands corresponding to the stretching and bending vibrations of its key structural components.
The primary amino group (-NH₂) on the benzene (B151609) ring gives rise to characteristic symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. Another key feature is the strong absorption band from the acetyl group's carbonyl (C=O) stretching vibration, which is expected around 1630-1690 cm⁻¹. The exact position of this band can be influenced by conjugation with the benzofuran ring.
The aromatic C=C stretching vibrations of the benzene and furan rings appear in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is typically found near 1360-1250 cm⁻¹. Furthermore, the characteristic asymmetric stretching of the C-O-C ether linkage within the benzofuran core is observable around 1250 cm⁻¹. The presence of aromatic C-H bonds is confirmed by stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 690-900 cm⁻¹ region.
A representative summary of the expected vibrational frequencies for this compound is presented in the table below, based on data from analogous structures. beilstein-journals.orgmdpi.com
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric Stretch | Amino (N-H) | 3300 - 3500 |
| Stretch | Aromatic (C-H) | 3000 - 3100 |
| Stretch | Carbonyl (C=O) | 1630 - 1690 |
| Stretch | Aromatic (C=C) | 1450 - 1600 |
| Stretch | Amino (C-N) | 1250 - 1360 |
Electronic Absorption Properties via UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* transitions within the conjugated benzofuran system. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing acetyl group (-COCH₃) creates a push-pull system, which can influence the position and intensity of the absorption maxima (λmax).
Typically, benzofuran derivatives exhibit absorption bands in the ultraviolet region. The substitution pattern significantly affects the electronic properties. For instance, the amino group acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the unsubstituted benzofuran. Studies on related benzofuran derivatives show that the position of λmax is sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov However, for some benzofuran systems, solvent polarity has been noted to have a minimal effect on the absorption spectra. researchgate.net The presence of donor-acceptor substituents can result in a shift in the absorption maximum; for example, replacing an amino group with a nitro group leads to a significant bathochromic shift. nih.gov
Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents
| Solvent | Polarity | Expected λmax (nm) | Type of Transition |
|---|---|---|---|
| Hexane | Non-polar | ~320 - 340 | π→π* |
| Ethanol | Polar Protic | ~330 - 350 | π→π* |
Fluorescence Spectroscopy
Benzofuran derivatives are known for their fluorescent properties, making them valuable scaffolds for developing fluorescent probes and materials for organic light-emitting diodes (OLEDs). nih.gov The compound this compound is expected to exhibit fluorescence due to its extended π-conjugated system.
Upon excitation at its absorption maximum, the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon, a process observed as fluorescence. The emitted light has a longer wavelength (lower energy) than the absorbed light, with the difference known as the Stokes shift. The quantum yield, which measures the efficiency of the fluorescence process, is often enhanced in benzofuran structures. researchgate.net The fluorescence properties, including the emission wavelength and intensity, can be influenced by factors such as solvent polarity and the nature of substituents on the benzofuran core. nih.gov For instance, some benzofuran derivatives exhibit strong fluorescence in both solid-state and in frozen solutions. researchgate.net
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Determination of Molecular Geometry and Conformation
The analysis of closely related benzofuran structures allows for a detailed prediction of the molecular geometry of this compound. nih.gov The core benzofuran ring system is expected to be essentially planar. researchgate.net The acetyl group and the amino group are substituted at the C2 and C5 positions, respectively.
The bond lengths and angles are expected to be within the normal ranges for such structures. nih.gov The C-O bond lengths within the furan ring will be shorter than a typical C-O single bond due to partial double bond character from electron delocalization. The C=O double bond of the acetyl group will be approximately 1.22 Å. The conformation around the C(2)-C(acetyl) bond is crucial, and it is likely that the acetyl group is nearly coplanar with the benzofuran ring to maximize π-conjugation. The planarity of the entire molecule is a key feature, influencing its electronic properties and potential for intermolecular interactions. nih.govresearchgate.net
Table 3: Predicted Key Bond Lengths and Angles for this compound
| Bond/Angle | Description | Predicted Value |
|---|---|---|
| C=O | Carbonyl bond length | ~1.22 Å |
| C-N | Amino group bond length | ~1.37 Å |
| C-O (furan) | Furan ring C-O bond length | ~1.37 Å |
| O-C-C (acetyl) | Angle of the acetyl group | ~120° |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions that stabilize the three-dimensional lattice. The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the carbonyl oxygen of the acetyl group) is critical to its supramolecular assembly.
π-π Stacking: The planar, aromatic benzofuran ring system facilitates π-π stacking interactions between adjacent molecules. These interactions arise from the attractive, noncovalent forces between electron-rich π systems. The stacking can be parallel-displaced or T-shaped, and the centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. researchgate.net These stacking interactions contribute significantly to the cohesion of the crystal structure, often working in concert with hydrogen bonds to build a robust supramolecular architecture. nih.govrsc.org
Potential Academic Applications and Future Research Directions for 1 5 Amino 1 Benzofuran 2 Yl Ethanone
The benzofuran (B130515) scaffold is a core component in a vast number of natural and synthetic compounds with significant biological activities. nih.govnih.gov As a specific derivative, 1-(5-Amino-1-benzofuran-2-yl)ethanone holds considerable promise for future research and development across multiple scientific disciplines. Its unique arrangement of an amino group and an acetyl moiety on the benzofuran core provides functional handles for further chemical modification, making it a valuable building block for exploring new scientific frontiers.
Conclusion
Summary of Key Research Advances
Research surrounding 1-(5-Amino-1-benzofuran-2-yl)ethanone has primarily focused on its utility as a synthetic building block. The amino group at the C-5 position and the acetyl group at the C-2 position serve as reactive handles for constructing a variety of derivatives. Advances in synthetic methodologies have been a key driver in this area. The development of novel catalytic strategies, including the use of palladium, copper, nickel, and gold-based catalysts, has significantly improved the efficiency of creating substituted benzofurans. nih.govacs.org
Key progress includes:
Efficient Synthesis of the Core Structure: Modern synthetic protocols have enabled more efficient and high-yielding construction of the aminobenzofuran scaffold itself. nih.gov For instance, methods like scandium-triflate-catalyzed [4+1] cycloaddition have been reported for synthesizing amino-substituted benzofurans. nih.govnih.gov
Derivatization for Biological Screening: The primary advance related to this compound is its successful use in synthesizing new series of compounds for biological evaluation. Researchers have modified the amino and acetyl groups to create libraries of benzofuran (B130515) derivatives that have been tested for various therapeutic properties, including anticancer and antimicrobial activities. mdpi.comnih.govmdpi.com For example, derivatives of similar 2-acetylbenzofurans have shown selective cytotoxicity against cancer cell lines like K562 (chronic myelogenous leukemia). mdpi.comnih.gov
Platform for Hybrid Molecules: The compound serves as an excellent platform for creating hybrid molecules that combine the benzofuran core with other pharmacologically important scaffolds, such as triazoles, piperazines, or chalcones, in an effort to enhance therapeutic efficacy through synergistic effects. nih.gov
The following table summarizes representative research where aminobenzofuran cores are utilized to generate biologically active derivatives, illustrating the advances in the field.
| Derivative Class | Synthetic Strategy | Observed Biological Activity | Citations |
| Benzofuran-Chalcone Hybrids | Claisen-Schmidt condensation | Anticancer (e.g., against MCF-7 breast cancer cells) | rsc.org |
| Benzofuran-Pyrazole Hybrids | Microwave-assisted cyclization | Anticancer (e.g., against A2780 ovarian cancer cells) | rsc.org |
| 3-Aminobenzofuran Derivatives | Multi-step synthesis involving cyclization and substitution | Multifunctional agents for Alzheimer's Disease (e.g., AChE inhibition) | nih.gov |
| Substituted 2-Acetylbenzofurans | Bromination and further substitution | Selective anticancer (leukemia) and antibacterial (Gram-positive) | mdpi.comnih.gov |
Unanswered Questions and Research Gaps
Despite its utility, several research gaps and unanswered questions remain concerning this compound and its derivatives.
Intrinsic Biological Activity: The biological profile of the parent compound, this compound, has not been extensively studied. Most research focuses immediately on its derivatives. Understanding its inherent cytotoxicity, antimicrobial, or enzyme-inhibiting properties could provide a valuable baseline for future drug design.
Optimization of Synthesis: While many synthetic routes to benzofurans exist, there is a continuous need for more efficient, cost-effective, and environmentally benign methods ("green chemistry"). numberanalytics.comnih.gov Questions remain about optimizing reaction conditions to maximize yields and minimize the use of hazardous solvents or expensive metal catalysts for this specific compound. researchgate.net
Structure-Activity Relationship (SAR): A systematic and comprehensive SAR study originating from this specific scaffold is lacking. While various derivatives have been made, a clear understanding of how substitutions at the amino group versus the acetyl group quantitatively affect biological activity is not fully established.
Mechanism of Action: For the active derivatives synthesized from this intermediate, the precise molecular mechanisms of action are often not fully elucidated. Identifying the specific cellular targets, such as particular enzymes or receptors, is a significant research gap that needs to be filled. mdpi.com
Physicochemical Properties: Detailed characterization of the compound's physicochemical properties, such as solubility, stability, and lipophilicity, is not widely available. This data is crucial for predicting its drug-likeness and for formulating derivatives with improved pharmacokinetic profiles. nih.gov
Future Perspectives and Emerging Trends in Benzofuran Research
The future of research involving this compound is aligned with the broader emerging trends in heterocyclic chemistry and drug discovery. The benzofuran scaffold is recognized for its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govnih.gov
Emerging trends include:
Multifunctional or Multi-Target Ligands: There is a growing interest in developing single chemical entities that can modulate multiple biological targets simultaneously, which is a promising strategy for complex diseases like cancer or Alzheimer's. nih.govnih.gov The dual functionality of this compound makes it an ideal starting point for creating such multi-target agents.
Application in Materials Science: Benzofuran derivatives are being explored for applications beyond medicine, such as in the development of organic light-emitting diodes (OLEDs), solar cells, and catalysts. numberanalytics.com The amino and acetyl groups on the subject compound could be functionalized to tune electronic properties, opening avenues for its use in creating novel functional materials. researchgate.net
Advanced Synthesis Techniques: Future research will likely leverage innovative synthetic methods, such as flow chemistry, photoredox catalysis, and C-H activation, to build upon the benzofuran core. numberanalytics.comnih.gov These techniques promise greater precision, efficiency, and access to novel chemical space. A recent breakthrough, for instance, uses substituent migration to create highly complex benzofurans from simple starting materials. tus.ac.jp
Bioisosteric Replacement: In drug design, the benzofuran ring is often used as a bioisostere for other aromatic systems to improve potency or pharmacokinetic properties. Future work will likely see the core of this compound incorporated into known drug structures to explore potential therapeutic enhancements.
The table below outlines potential future research directions for aminobenzofuran derivatives.
| Emerging Trend | Potential Application for this compound Derivatives | Rationale | Citations |
| Targeted Cancer Therapy | Synthesis of kinase inhibitors or tubulin polymerization inhibitors. | The benzofuran scaffold is present in known anticancer agents. The amino group allows for coupling to moieties that target specific oncogenic proteins. | mdpi.commdpi.com |
| Neurological Disorders | Development of agents targeting enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO). | Benzofuran derivatives have shown potential in models of Alzheimer's and Parkinson's disease. | nih.gov |
| Infectious Diseases | Design of novel antibacterial or antifungal agents to combat drug resistance. | The benzofuran nucleus is a core component of many natural and synthetic antimicrobial compounds. | nih.govrsc.org |
| Functional Materials | Creation of new organic semiconductors or fluorescent probes. | The fused aromatic system with donor (amino) and acceptor (acetyl) groups can be exploited to create materials with desirable optoelectronic properties. | numberanalytics.com |
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 1-(5-Amino-1-benzofuran-2-yl)ethanone, and how can reaction conditions be optimized?
- Methodology : Start with brominated benzofuran precursors (e.g., 5-bromo-benzofuran derivatives) and employ nucleophilic substitution or transition-metal-catalyzed amination to introduce the amino group. Optimize reaction parameters such as solvent polarity (e.g., DMF or ethanol), temperature (reflux conditions), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization improves yield and purity. For analogous compounds, yields of ~66% have been achieved under reflux with piperidine as a catalyst .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (~190 ppm). For example, in 1-(5-bromo-benzofuran-2-yl)ethanone, aromatic protons resonate at δ 8.09 (s, 1H) and 7.68 (s, 2H) .
- IR Spectroscopy : Identify the carbonyl stretch (~1680–1700 cm⁻¹) and amino group vibrations (~3300–3500 cm⁻¹) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What safety precautions should be taken when handling this compound, given limited toxicological data?
- Methodology : Follow GHS/CLP guidelines:
- Use fume hoods to avoid inhalation of dust/vapors.
- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Store in a cool, ventilated area away from oxidizers. Precautionary statements (e.g., P261, P262) apply to structurally related benzofuran derivatives .
Advanced Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?
- Methodology :
- Data Collection : Use high-resolution single-crystal X-ray diffraction. For brominated analogs, data were collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement. Analyze bond lengths, angles, and dihedral angles (e.g., benzofuran ring planarity and substituent orientations) .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions and packing motifs .
Q. What mechanistic insights explain the regioselectivity of amination at the 5-position of the benzofuran core?
- Methodology :
- Computational Modeling : Perform DFT calculations to compare activation energies for amination at competing positions (e.g., 5- vs. 6-position). Electron-donating/withdrawing effects of substituents can direct reactivity .
- Experimental Validation : Synthesize halogenated intermediates (e.g., 5-bromo derivatives) and track substitution patterns via LC-MS/NMR. For example, bromine at the 5-position enhances electrophilic aromatic substitution due to resonance stabilization .
Q. How do structural modifications (e.g., amino vs. nitro groups) influence the biological activity of benzofuran-based ethanones?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of amino-substituted derivatives against nitro or methoxy analogs in bioassays (e.g., antimicrobial or anticancer screens). For brominated benzofurans, anti-inflammatory activity correlated with electron-withdrawing substituents .
- Pharmacokinetic Profiling : Assess logP (lipophilicity) and solubility changes using HPLC or shake-flask methods. Amino groups may enhance solubility but reduce membrane permeability .
Q. What strategies mitigate contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodology :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C.
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm carbon-proton correlations. For example, in 1-(5-bromo-benzofuran-2-yl)ethanone, HSQC confirmed coupling between δ 2.56 ppm (CH₃) and 27.83 ppm (C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
